ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate

Physicochemical profiling Lipophilicity Drug design

This 1,2,4-oxadiazole ester features a 1-methylcyclopropyl group that imposes conformational constraint and metabolic shielding essential for sub-nanomolar BTK inhibition (IC50<1 nM). Unlike simple alkyl analogs (XLogP3 1.5), its higher lipophilicity (XLogP3 1.8) and unique steric profile prevent potency loss and metabolic vulnerability. The ethyl ester enables direct aminolysis for rapid SAR. Insist on this building block to avoid de novo oxadiazole synthesis and ensure reproducible lead optimization.

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
CAS No. 1880822-88-7
Cat. No. B6602580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate
CAS1880822-88-7
Molecular FormulaC9H12N2O3
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=N1)C2(CC2)C
InChIInChI=1S/C9H12N2O3/c1-3-13-7(12)6-10-8(14-11-6)9(2)4-5-9/h3-5H2,1-2H3
InChIKeyDEYZFNMDROPWRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate (CAS 1880822-88-7): Core Scaffold & Physicochemical Baseline for Scientific Procurement


Ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic building block defined by its 1,2,4-oxadiazole core, substituted at position 5 with a 1-methylcyclopropyl group and at position 3 with an ethyl ester [1]. Its computed properties—molecular weight 196.20 g/mol, XLogP3 1.8, topological polar surface area 65.2 Ų, zero H-bond donors, and five H-bond acceptors—establish a distinct lipophilic ester profile that is critical for downstream reactivity and permeability optimization [1]. The compound serves as a key intermediate in the synthesis of potent kinase inhibitors and other bioactive molecules, where the 1-methylcyclopropyl substituent imparts conformational constraint and metabolic shielding distinct from simple alkyl analogs [2].

Why In-Class 1,2,4-Oxadiazole Analogs Cannot Replace Ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate


Substituting ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate with seemingly similar 1,2,4-oxadiazole esters risks significant divergence in lipophilicity, target binding, and synthetic utility. Systematic matched-pair analysis across the AstraZeneca compound collection has demonstrated that even minor oxadiazole regioisomer changes produce an order-of-magnitude difference in log D, altered metabolic stability, and differentiated hERG inhibition profiles [1]. Furthermore, bioisosteric replacement of the 1,2,4-oxadiazole core with the 1,3,4-oxadiazole isomer resulted in 10- to 50-fold reductions in CB2 receptor affinity, underscoring that the specific 1,2,4-oxadiazole framework is non-fungible for target engagement [2]. The 1-methylcyclopropyl group introduces steric bulk and conformational restriction that simple alkyl esters (e.g., 5-ethyl analog, XLogP3 1.5) cannot replicate, directly affecting binding pocket complementarity and metabolic vulnerability [3]. These quantifiable divergences mean that generic substitution without confirmatory re-screening will likely lead to potency loss, altered pharmacokinetics, or synthetic dead ends.

Quantitative Head-to-Head Evidence: Ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation: 1-Methylcyclopropyl vs. 5-Ethyl Analog

The target compound exhibits a computed XLogP3 of 1.8, compared to 1.5 for the direct 5-ethyl analog (ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate, CAS 1245645-77-5) [1][2]. This +0.3 log unit increase reflects the greater hydrophobicity imparted by the 1-methylcyclopropyl group versus a linear ethyl chain, which can improve membrane permeability in cell-based assays but also necessitates careful solubility assessment during lead optimization.

Physicochemical profiling Lipophilicity Drug design Scaffold selection

Ester vs. Free Acid: Impact on Hydrogen Bond Donor Count and Derived Permeability

Compared to the corresponding free acid (5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid, CAS 1863278-65-2), the ethyl ester has zero hydrogen bond donors (vs. 1 in the acid) and a higher XLogP3 (1.8 vs. 1.1) [1][2]. The ester also has increased rotatable bond count (4 vs. 2), offering greater conformational flexibility while maintaining a larger topological polar surface area (65.2 vs. 76.2 Ų), which balances solubility and permeability.

Prodrug design Permeability Synthetic intermediate handling

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole: Target Affinity and Physicochemical Divergence

Systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs across the AstraZeneca collection revealed that the 1,3,4-isomer consistently exhibits an order-of-magnitude lower log D, along with significant improvements in metabolic stability and reduced hERG inhibition [1]. In a cannabinoid CB2 ligand study, bioisosteric replacement of the 1,2,4-oxadiazole core with 1,3,4-oxadiazole led to a 10- to 50-fold reduction in CB2 affinity (e.g., Ki 2.5 nM → 25 nM for compound 1a → 9a) [2]. This confirms that the 1,2,4-oxadiazole scaffold is non-interchangeable with its 1,3,4 isomer for maintaining target potency.

Bioisosterism Oxadiazole regioisomers GPCR ligands Metabolic stability

1-Methylcyclopropyl-Oxadiazole Scaffold in BTK Inhibitor Development: Sub-Nanomolar Potency

The 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carbonyl moiety, directly derived from ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate via amidation, has been incorporated into potent Bruton's tyrosine kinase (BTK) inhibitors. Example compounds from US10899753, such as Example 59 (BDBM480385) and Example 40 (BDBM480371), exhibited IC50 values of <1 nM against BTK in in vitro enzymatic assays [1][2]. This demonstrates that the 1-methylcyclopropyl-1,2,4-oxadiazole template is compatible with achieving sub-nanomolar target engagement when properly derivatized, validating its utility as a privileged scaffold for kinase inhibitor programs.

BTK inhibition Kinase inhibitor 1,2,4-Oxadiazole carboxamide Scaffold validation

Validated Application Scenarios for Ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation: BTK-Targeted Programs

The compound is optimally used as a precursor for 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxamide derivatives, which have demonstrated sub-nanomolar BTK inhibition (IC50 < 1 nM) in validated enzymatic assays [1][2]. This scaffold provides a defined entry into a potent chemical series, supported by patent literature (US10899753). Researchers should prioritize this building block when initiating BTK inhibitor SAR campaigns, as it eliminates the need for de novo oxadiazole ring construction and enables rapid analog generation via ester aminolysis.

CNS Drug Design Leveraging Elevated Lipophilicity

With an XLogP3 of 1.8—higher than the 5-ethyl analog (1.5) and substantially higher than the free acid (1.1)—this ethyl ester is suited for programs where increased membrane permeability is critical, such as CNS-targeted therapies [3][4]. The 1-methylcyclopropyl group contributes both steric shielding against metabolic enzymes and favorable lipophilicity for blood-brain barrier penetration. It is the preferred intermediate when designing brain-penetrant oxadiazole-containing ligands.

Bioisosteric Replacement of Ester Functionalities in Lead Optimization

1,2,4-Oxadiazoles are established bioisosteres for ester and amide groups in medicinal chemistry [5]. Integrating this specific scaffold into a lead series retains the hydrogen-bond-accepting capability of an ester while offering superior metabolic stability and a differentiated pharmacokinetic profile. The compound's carboxamide derivatives can replace labile ester linkages in lead molecules, improving half-life without sacrificing target affinity.

Synthetic Methodology Development and Building Block Supply

As a commercially available building block (supplied by Enamine, 1PlusChem, Aaron, and others at 95% purity), this compound enables systematic exploration of oxadiazole C3-ester reactivity [6]. Its established synthesis route allows for gram-scale procurement, supporting medicinal chemistry campaigns that require reliable and reproducible intermediate supply for amide coupling, ester hydrolysis, or reduction reactions.

Quote Request

Request a Quote for ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.